molecular formula C8H10F2O B13456593 5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde

5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde

Cat. No.: B13456593
M. Wt: 160.16 g/mol
InChI Key: HKPVDOGVWGWLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde is a unique organic compound characterized by its spirocyclic structure. The presence of a difluoromethyl group and an aldehyde functional group makes it a versatile molecule in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde typically involves the cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst. This visible-light-induced intramolecular [2 + 2] cycloaddition proceeds through a triplet excited state, resulting in the formation of the spirocyclic framework .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis protocols used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylic acid.

    Reduction: Formation of 5-(Difluoromethyl)spiro[2.3]hexan-5-ylmethanol.

    Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde involves its reactivity with various chemical reagents. The difluoromethyl group and aldehyde functional group play crucial roles in its chemical behavior. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde is unique due to the presence of both a difluoromethyl group and an aldehyde functional group. This combination imparts distinct reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C8H10F2O

Molecular Weight

160.16 g/mol

IUPAC Name

5-(difluoromethyl)spiro[2.3]hexane-5-carbaldehyde

InChI

InChI=1S/C8H10F2O/c9-6(10)8(5-11)3-7(4-8)1-2-7/h5-6H,1-4H2

InChI Key

HKPVDOGVWGWLKO-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C2)(C=O)C(F)F

Origin of Product

United States

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